4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
Description
This benzamide derivative features a sulfonamide-linked 3,5-dimethylpiperidine group and a thiazole ring substituted with a pyridin-4-yl moiety. The compound’s design integrates heterocyclic and sulfonamide functionalities, commonly associated with modulation of biological targets such as ion channels or transcription factors .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-15-11-16(2)13-26(12-15)31(28,29)19-5-3-18(4-6-19)21(27)25-22-24-20(14-30-22)17-7-9-23-10-8-17/h3-10,14-16H,11-13H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXJCUKLNLPABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A sulfonamide group attached to a benzamide backbone.
- A thiazole ring, which is known for its biological activity.
- A pyridine moiety that contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing the 1,3,4-oxadiazole and thiazole rings have demonstrated significant antibacterial activity against various strains of bacteria.
Key Findings:
- Inhibitory Effects on Bacteria : Compounds similar to the target compound have shown strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Mechanism of Action : The mechanism often involves the inhibition of essential bacterial enzymes, such as fatty acid biosynthesis enzymes, which are crucial for bacterial cell wall integrity .
Antitumor Activity
The compound's structural components suggest potential activity against cancer cells. Research into related benzamide derivatives has shown promising results in inhibiting tumor growth.
Case Studies:
- A study involving sulfonamide derivatives indicated that certain benzamide compounds exhibited cytotoxic effects on various cancer cell lines, leading to apoptosis .
- Molecular docking studies have suggested that these compounds may interact effectively with targets involved in cancer cell proliferation .
Pharmacological Profiles
The pharmacological profiles of similar compounds indicate a broad spectrum of activity, including:
- Antiviral Effects : Some derivatives have been tested for their ability to inhibit viral replication, particularly in coronaviruses .
- Carbonic Anhydrase Inhibition : Certain benzamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, which are important in various physiological processes and disease states .
Data Table: Biological Activity Summary
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key functional groups—sulfonyl and piperidine—facilitate binding, potentially leading to inhibition or activation of these targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. For example, derivatives based on benzothiazole have been tested against various cancer cell lines.
| Compound | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 |
| Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 |
Note: TBD indicates that specific values for the compound need to be established through experimental assays.
Antimicrobial Activity
The antimicrobial potential was evaluated using broth microdilution tests on various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
These results suggest that modifications to the benzothiazole core may enhance its antimicrobial efficacy.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Benzothiazole Derivatives : Research demonstrated that compounds similar to our target showed promising antitumor activity across multiple cancer cell lines while exhibiting lower toxicity towards normal cells.
- Multitargeted Directed Ligands : Compounds inhibiting acetylcholinesterase and butyrylcholinesterase have been highlighted for their potential applications in treating neurodegenerative diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and benzamide groups undergo hydrolysis under acidic or alkaline conditions:
Mechanistic studies suggest the benzamide hydrolysis follows nucleophilic acyl substitution, while the sulfonamide group remains stable under mild conditions.
Nucleophilic Substitution at Sulfonamide
The sulfonyl group participates in nucleophilic displacement reactions:
Reactivity is influenced by steric hindrance from the 3,5-dimethylpiperidine group, which reduces substitution rates compared to unsubstituted analogs .
Electrophilic Aromatic Substitution (EAS)
The pyridine and thiazole rings undergo EAS under controlled conditions:
The pyridine ring shows lower reactivity than thiazole due to electron-withdrawing effects from the sulfonamide group .
Oxidation and Reduction
Selective transformations of functional groups:
Oxidation of the thiazole ring to N-oxide is reversible under reducing conditions (e.g., Zn/HCl) .
Coupling Reactions
The benzamide moiety facilitates cross-coupling and condensation:
| Reaction | Catalyst/Reagents | Products | Yield | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh), KCO, DMF | Biaryl derivatives at thiazole C4 | 82% | |
| Amide condensation | EDCI/HOBt, DMF, RT | Peptide-conjugated analogs | 70–85% |
These reactions enable structural diversification for structure-activity relationship (SAR) studies.
Stability Under Physicochemical Stress
Critical degradation pathways identified via accelerated stability studies:
Stabilization strategies include lyophilization and storage under inert atmospheres .
Biochemical Interactions
Though not strictly chemical reactions, binding interactions inform reactivity in biological systems:
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The table below highlights key structural differences among the target compound and related analogs:
Key Research Findings
Cytokine Induction: Analogs like 2D291 and 2E151 demonstrate that minor modifications to the thiazole substituent significantly impact cytokine production. The target compound’s pyridinyl group may optimize interactions with transcription factors like NF-κB or NFAT, which regulate cytokine genes .
Piperidinyl Sulfonyl Modifications : The 3,5-dimethylpiperidinyl group in the target compound likely improves solubility compared to 2E151’s 4-propylpiperidinyl group, which may aggregate in hydrophobic pockets.
Heterocyclic Core Influence : Oxadiazole-containing analogs (e.g., ) may exhibit prolonged half-lives in vivo compared to thiazole derivatives, though this requires experimental validation.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide?
Answer:
The compound can be synthesized via a two-step approach:
Sulfonylation : React 3,5-dimethylpiperidine with a sulfonyl chloride derivative (e.g., 4-carboxybenzenesulfonyl chloride) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
Amide Coupling : Use carbodiimide coupling agents like EDCI with HOBt to conjugate the sulfonamide intermediate to 2-amino-4-(pyridin-4-yl)thiazole. Optimize solvent (e.g., DCM or DMF) and temperature (0–25°C) to achieve yields >40% .
Validation : Confirm structure via / NMR and high-resolution mass spectrometry. HPLC purity ≥98% is recommended for biological assays .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Answer:
Inconsistent yields often arise from:
- Base Sensitivity : The pyridyl nitrogen’s coordination with sulfur in the thiazole ring may stabilize intermediates but cause variability with bulkier bases. Compare KCO, NaH, or DBU in small-scale trials .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions. Use kinetic studies (TLC or LC-MS monitoring) to identify optimal conditions .
- Purification Challenges : Employ gradient chromatography (e.g., 10–90% acetonitrile in ammonium acetate buffer, pH 6.5) to separate sulfonamide byproducts .
Basic: What analytical methods ensure structural fidelity of the compound?
Answer:
- NMR Spectroscopy : Analyze and NMR for diagnostic peaks:
- Thiazole protons: δ 7.2–8.1 ppm (pyridyl coupling).
- Piperidinyl methyl groups: δ 1.0–1.5 ppm (doublet for 3,5-dimethyl).
- HPLC-MS : Use a C18 column with UV detection (254 nm) and mobile phase buffered at pH 6.5 (15.4 g/L ammonium acetate) to confirm retention time and purity .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity (LogP) : Calculate using software (e.g., ACD/Labs Percepta) to assess membrane permeability. The 3,5-dimethylpiperidinyl sulfonyl group may enhance solubility via hydrogen bonding .
- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4/2D6) to identify vulnerable sites (e.g., pyridyl nitrogen). Compare with trifluoromethyl-containing analogs for metabolic resistance .
- Docking Studies : Target kinases or GPCRs by aligning the pyridyl-thiazole motif with ATP-binding pockets (e.g., EGFR or JAK2) .
Basic: What experimental designs are suitable for in vitro bioactivity screening?
Answer:
- Dose-Response Curves : Test 0.1–100 μM concentrations in triplicate across cell lines (e.g., cancer, primary cells). Include positive controls (e.g., staurosporine for apoptosis).
- Time-Course Analysis : Use split-plot designs to assess temporal effects (e.g., 24/48/72 hr treatments). Randomize plate layouts to minimize edge effects .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) for IC comparisons .
Advanced: How does the sulfonyl-piperidine moiety influence target selectivity?
Answer:
- Steric Effects : The 3,5-dimethyl groups restrict conformational flexibility, potentially improving selectivity for deep binding pockets (e.g., proteases). Compare with unsubstituted piperidine analogs in SPR assays .
- Electron-Withdrawing Effects : The sulfonyl group enhances hydrogen-bond acceptor capacity. Use isothermal titration calorimetry (ITC) to quantify binding entropy changes .
Basic: What stability studies are critical for long-term storage?
Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via HPLC for hydrolytic cleavage (amide bond) or sulfonyl oxidation .
- Solution Stability : Prepare stock solutions in DMSO and store at -80°C. Avoid freeze-thaw cycles >3× .
Advanced: How can SAR studies optimize the pyridyl-thiazole scaffold?
Answer:
- Substituent Effects : Synthesize analogs with electron-donating (e.g., -OCH) or -withdrawing (e.g., -CF) groups on the pyridine ring. Test against kinase panels to map steric/electronic tolerance .
- Bioisosteric Replacement : Replace thiazole with oxazole or imidazole to modulate solubility. Compare LogD and permeability (Caco-2 assay) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate organic waste at >1000°C .
Advanced: How can environmental impact assessments guide disposal?
Answer:
- Biodegradation : Test in OECD 301D shake-flask systems to measure half-life in water/soil. The sulfonyl group may resist hydrolysis, requiring photocatalytic degradation .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48 hr LC). Correlate with lipophilicity (LogP) to predict bioaccumulation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
